5-Hydroxyindole-3-acetic acid
Overview
Description
5-Hydroxyindolacetic acid is a significant metabolite of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and other bodily functions. This compound is primarily found in the urine and is used as a biomarker to measure serotonin levels in the body . Elevated levels of 5-Hydroxyindolacetic acid can indicate various medical conditions, including carcinoid tumors, which are known to produce excessive amounts of serotonin .
Mechanism of Action
Target of Action
5-Hydroxyindole-3-acetic acid (5-HIAA) is the primary product of the metabolism of serotonin . The primary targets of 5-HIAA are the serotonin receptors, including HTR1A, HTR1B, HTR1D, HTR1E, HTR1F, HTR2A, HTR2B, HTR2C, HTR3A, HTR3B, HTR3C, HTR3D, HTR3E, HTR4, HTR5A, HTR5B, HTR6, and HTR7 .
Mode of Action
The mode of action of 5-HIAA involves the oxidative deamination of serotonin by monoamine oxidase, presumably the A isozyme . This process results in the formation of 5-HIAA, which is subsequently cleared by an active transport mechanism . Inhibition of monoamine oxidase activity enhances and prolongs the actions of serotonin .
Biochemical Pathways
5-HIAA is the catabolic end product of the serotonin pathway . It is produced by a wide variety of gut bacteria that can metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme .
Pharmacokinetics
It is known that 5-hiaa is present in body fluids like cerebrospinal fluid (csf), blood, and urine . The expression levels of 5-HIAA are different among normal and cancer patients .
Result of Action
The formation of 5-HIAA contributes to the termination of the synaptic actions of serotonin . This means that 5-HIAA plays a crucial role in regulating the duration and intensity of serotonin signaling in the body.
Action Environment
The action of 5-HIAA is influenced by various environmental factors. For instance, the production of 5-HIAA is inhibited upon pH reduction in in vitro studies . Moreover, the gut microbiota plays a significant role in the metabolism of 5-HIAA, as a wide variety of gut bacteria can metabolize 5-HTP to 5-HI .
Biochemical Analysis
Biochemical Properties
5-Hydroxyindole-3-acetic acid interacts with various enzymes, proteins, and other biomolecules. It is produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The production of this compound is inhibited upon pH reduction in in vitro studies .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it accelerates gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is formed from serotonin via a 5-hydroxy indole-3-acetaldehyde intermediate by aldehyde dehydrogenase . It also accelerates gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that when administered orally in rats, this compound significantly accelerates the total gut transit time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, when administered orally in rats, it significantly accelerates the total gut transit time .
Metabolic Pathways
This compound is involved in the metabolism of serotonin, a process catalyzed by intestinal microorganisms . It is formed from serotonin via a 5-hydroxy indole-3-acetaldehyde intermediate by aldehyde dehydrogenase .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is present in body fluids like cerebrospinal fluid, blood, and urine .
Subcellular Localization
It is known to be present in body fluids like cerebrospinal fluid, blood, and urine , indicating its wide distribution in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyindolacetic acid typically involves the hydroxylation of indole-3-acetic acid. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . The reaction conditions must be carefully controlled to ensure the selective hydroxylation at the 5-position of the indole ring.
Industrial Production Methods
Industrial production of 5-Hydroxyindolacetic acid often involves the fermentation of tryptophan by specific strains of bacteria or fungi. These microorganisms can convert tryptophan into 5-Hydroxyindolacetic acid through a series of enzymatic reactions. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyindolacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert 5-Hydroxyindolacetic acid into its corresponding alcohol.
Substitution: The hydroxyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, quinones, and alcohols .
Scientific Research Applications
5-Hydroxyindolacetic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other indole derivatives.
Biology: Serves as a biomarker for serotonin metabolism in various biological studies.
Medicine: Utilized in the diagnosis and monitoring of carcinoid tumors and other serotonin-related disorders.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A precursor in the synthesis of 5-Hydroxyindolacetic acid.
5-Hydroxytryptophan: An intermediate in the serotonin degradation pathway.
Serotonin: The neurotransmitter from which 5-Hydroxyindolacetic acid is derived.
Uniqueness
5-Hydroxyindolacetic acid is unique due to its specific role as a metabolite of serotonin and its use as a biomarker for serotonin-related disorders. Unlike other similar compounds, it is primarily used in clinical diagnostics to assess serotonin levels in the body .
Properties
IUPAC Name |
2-(5-hydroxy-1H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUGKQCEGZLZNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861582 | |
Record name | (5-Hydroxy-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light red crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | 5-Hydroxyindole-3-acetic acid | |
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Record name | 5-Hydroxyindoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4), 24 mg/mL | |
Record name | SID46500482 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 5-Hydroxyindoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54-16-0 | |
Record name | 5-Hydroxyindoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydroxyindoleacetic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054160 | |
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Record name | 5-Hydroxyindole-3-acetic acid | |
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Record name | (5-Hydroxy-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxyindol-3-ylacetic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.179 | |
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Record name | 5-HYDROXYINDOLE-3-ACETIC ACID | |
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Record name | 5-Hydroxyindoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 - 163 °C | |
Record name | 5-Hydroxyindoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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